molecular formula C6H9Cl3N2 B1371240 (3-Chloropyridin-2-yl)methanamine dihydrochloride CAS No. 342816-31-3

(3-Chloropyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1371240
CAS No.: 342816-31-3
M. Wt: 215.5 g/mol
InChI Key: OYXCTHVMOQFONQ-UHFFFAOYSA-N
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Description

(3-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with a chlorinated aromatic ring and an amine group. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form. Key properties include:

  • Molecular Formula: C₆H₉Cl₃N₂
  • Molecular Weight: 215.51 g/mol
  • CAS Number: 342816-31-3
  • Structure: A pyridine ring substituted with chlorine at the 3-position and a methylamine group at the 2-position, with two hydrochloride counterions .

This compound is commonly used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds. Its electronic profile (electron-withdrawing chlorine substituent) and solubility make it suitable for reactions requiring polar intermediates.

Properties

IUPAC Name

(3-chloropyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCTHVMOQFONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625815
Record name 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-31-3
Record name 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (3-Chloropyridin-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products are N-oxides of the original compound.

    Reduction Reactions: The primary products are amine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound undergoes various reactions such as substitution, oxidation, and reduction, making it useful for studying reaction mechanisms.

Biology

  • Enzyme Inhibition Studies : (3-Chloropyridin-2-yl)methanamine dihydrochloride is used to investigate its role as an enzyme inhibitor. It can interact with specific enzymes, potentially altering their activity.

Medicine

  • Pharmaceutical Development : The compound is a precursor for developing drugs targeting neurological disorders and inflammatory diseases. Its unique structure allows for modifications that enhance therapeutic efficacy.

Industry

  • Agrochemical Production : It is utilized in creating herbicides and pesticides due to its biological activity against certain pests.
  • Dyes and Pigments : The compound can be used in synthesizing dyes owing to its chromogenic properties.

Case Studies

  • Pharmaceutical Applications :
    • A study demonstrated that derivatives of (3-Chloropyridin-2-yl)methanamine exhibited significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential as anti-inflammatory agents.
  • Agricultural Chemistry :
    • Research indicated that formulations containing this compound showed improved efficacy against specific pests compared to traditional pesticides, leading to more sustainable agricultural practices.
  • Chemical Synthesis Innovations :
    • Recent advancements in synthetic methodologies have highlighted the use of this compound as a key intermediate in the development of novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 6-Chloro Derivatives

The position of chlorine on the pyridine ring significantly impacts physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Differences
(3-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₉Cl₃N₂ 215.51 342816-31-3 3-Cl, 2-NH₂ Higher reactivity in electrophilic substitution due to chlorine’s meta-directing effect .
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₉Cl₃N₂ 215.51 1557921-62-6 6-Cl, 2-NH₂ Chlorine at the 6-position alters electronic distribution, potentially reducing steric hindrance in coupling reactions .

Research Findings :

  • The 3-chloro derivative exhibits stronger hydrogen-bonding capacity due to the proximity of the chlorine and amine groups, enhancing interactions with biological targets .
  • The 6-chloro isomer may display improved stability in acidic conditions due to reduced electron-withdrawing effects on the amine group .

Substituent Variants: Chloro vs. Methoxy Groups

Replacing chlorine with methoxy modifies electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Differences
This compound C₆H₉Cl₃N₂ 215.51 342816-31-3 3-Cl Electron-withdrawing Cl increases acidity of the amine group.
(3-Methoxypyridin-2-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₂O 211.09 1276056-71-3 3-OCH₃ Methoxy’s electron-donating nature reduces amine acidity, increasing lipophilicity .

Research Findings :

  • The methoxy derivative shows 20% higher solubility in organic solvents (e.g., DMSO) compared to the chloro analog, making it preferable for non-aqueous syntheses .
  • The chloro variant’s higher polarity improves aqueous solubility (up to 50 mg/mL in water), advantageous for biological assays .

Structural Analogs with Additional Functional Groups

Adding substituents like cyclopropyl alters steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride C₉H₁₃Cl₃N₂ 255.58 Not specified Cyclopropyl group at methanamine

Research Findings :

  • The cyclopropyl group introduces steric bulk, reducing binding affinity to certain enzymes (e.g., kinase inhibitors) by ~30% compared to the parent compound .
  • Enhanced metabolic stability due to decreased susceptibility to oxidative degradation .

Physicochemical and Functional Comparison Table

Property (3-Chloro) Dihydrochloride (6-Chloro) Dihydrochloride (3-Methoxy) Dihydrochloride Cyclopropyl Analog
Molecular Weight 215.51 215.51 211.09 255.58
Water Solubility High (50 mg/mL) Moderate (30 mg/mL) Low (10 mg/mL) Low (5 mg/mL)
LogP (Predicted) 1.2 1.5 0.8 2.1
Purity (Commercial) ≥95% ≥95% ≥95% Not specified

Key Research Insights

Synthetic Utility : The 3-chloro derivative’s electron-withdrawing group facilitates nucleophilic aromatic substitution, enabling efficient synthesis of fused pyridine heterocycles .

Biological Activity : Pyridine derivatives with chlorine substituents show higher antimicrobial activity compared to methoxy analogs, as demonstrated in studies against E. coli (MIC: 3-Cl = 8 µg/mL vs. 3-OCH₃ = 32 µg/mL) .

Stability : The dihydrochloride form of 3-chloro derivatives exhibits superior shelf-life (≥24 months at 4°C) compared to free bases, which degrade within 6 months .

Biological Activity

(3-Chloropyridin-2-yl)methanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6H9Cl3N2
  • Molecular Weight : Approximately 224.06 g/mol
  • CAS Number : 342816-31-3

The presence of chlorine at the 3-position of the pyridine ring contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound functions as an inhibitor or modulator of specific biochemical pathways, which can lead to therapeutic effects in various conditions.

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.
  • Receptor Modulation : The compound may also interact with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and can influence neurodegenerative diseases .

Biological Applications

The compound has several applications across different domains:

  • Pharmaceutical Development : It serves as a precursor for synthesizing biologically active molecules aimed at treating neurological and inflammatory diseases.
  • Research Tool : Used in studies focusing on enzyme inhibitors, it helps in understanding biochemical pathways associated with various diseases.
  • Agrochemical Production : Its structural properties make it suitable for developing agrochemicals and dyes.

Case Studies

  • Anti-Fibrotic Activity : In a study evaluating various derivatives, compounds structurally related to (3-Chloropyridin-2-yl)methanamine showed promising anti-fibrotic effects by inhibiting collagen synthesis in liver fibrosis models. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as low as 45.69 μM, indicating significant bioactivity .
  • Cancer Pathways : Research indicates its derivatives may act as inhibitors of protein kinases involved in tumor growth. This suggests potential applications in cancer treatment strategies, particularly targeting cellular signaling pathways.

Summary of Biological Activity Data

Activity TypeDescriptionIC50 Values
Enzyme InhibitionInhibits specific enzymesNot specified
Anti-FibroticReduces collagen synthesis45.69 μM
Cancer Treatment PotentialInhibits protein kinases involved in tumor growthNot specified

Safety and Toxicology

Toxicological assessments indicate that this compound is not classified as harmful by ingestion or skin contact based on available animal model studies. However, it may cause eye irritation in some individuals, necessitating caution during handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
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(3-Chloropyridin-2-yl)methanamine dihydrochloride

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